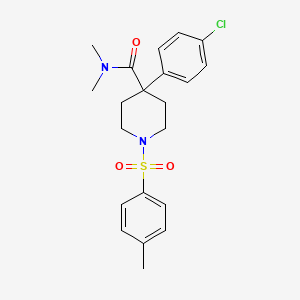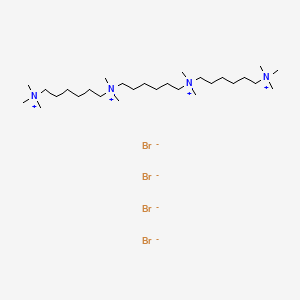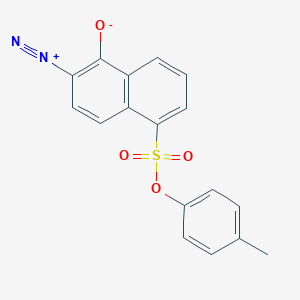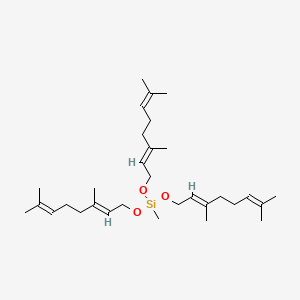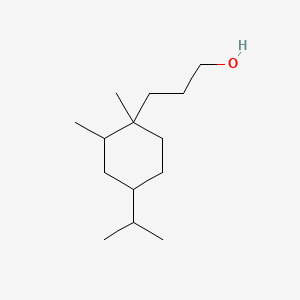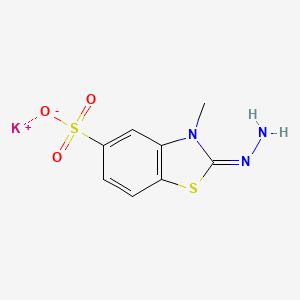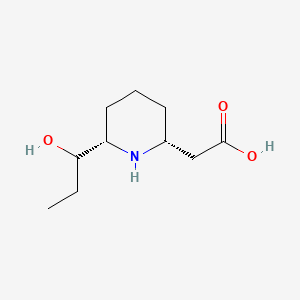
2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- is a chemical compound with a complex structure that includes a piperidine ring and a hydroxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- typically involves the reaction of piperidine derivatives with acetic acid and hydroxypropyl groups under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high-quality output. The use of automated systems and stringent quality control measures is essential to maintain consistency and safety in the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidine ring can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- involves its interaction with specific molecular targets and pathways. The hydroxypropyl group may play a role in binding to enzymes or receptors, while the piperidine ring can influence the compound’s overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Piperidineacetic acid
- 6-Hydroxypropylpiperidine
- 2-(1-Hydroxypropyl)piperidine
Uniqueness
2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical properties and biological activities compared to similar compounds.
Propiedades
Número CAS |
19742-05-3 |
|---|---|
Fórmula molecular |
C10H19NO3 |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
2-[(2R,6S)-6-(1-hydroxypropyl)piperidin-2-yl]acetic acid |
InChI |
InChI=1S/C10H19NO3/c1-2-9(12)8-5-3-4-7(11-8)6-10(13)14/h7-9,11-12H,2-6H2,1H3,(H,13,14)/t7-,8+,9?/m1/s1 |
Clave InChI |
LTLKXVMJVVBMHL-WGTSGOJVSA-N |
SMILES isomérico |
CCC([C@@H]1CCC[C@@H](N1)CC(=O)O)O |
SMILES canónico |
CCC(C1CCCC(N1)CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


